
ipratropium bromide
描述
阿托品,Sch 1000 一水合物,也称为溴化异丙托品一水合物,是一种毒蕈碱乙酰胆碱受体拮抗剂。它主要用于治疗呼吸系统疾病,如慢性阻塞性肺病 (COPD) 和哮喘。该化合物通过抑制乙酰胆碱在气道中对毒蕈碱受体的作用,从而导致支气管扩张和改善气流。
准备方法
合成路线和反应条件
溴化异丙托品一水合物的合成涉及几个步骤:
起始原料: 莨菪碱用作起始原料。
酯化: 莨菪碱与托品酸酯化生成托品酸莨菪碱酯。
季铵化: 然后用甲基溴对酯进行季铵化,生成溴化异丙托品。
水合: 最后一步是将溴化异丙托品水合生成一水合物。
反应条件通常涉及控制温度和使用乙醇或水等溶剂来促进反应。
工业生产方法
溴化异丙托品一水合物的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 在工业反应器中酯化大量的莨菪碱和托品酸。
纯化: 使用重结晶和色谱等技术对中间产物进行纯化。
季铵化和水合: 在受控环境中进行最后一步,以确保高纯度和高产率。
化学反应分析
反应类型
溴化异丙托品一水合物经历了几种类型的化学反应:
取代反应: 季铵盐基团可以参与亲核取代反应。
水解: 分子中的酯键可以在酸性或碱性条件下水解。
氧化和还原: 虽然不太常见,但该化合物可以在特定条件下发生氧化和还原反应。
常见试剂和条件
取代: 可以使用氢氧化钠或其他亲核试剂等试剂。
水解: 通常使用盐酸或氢氧化钠等酸性或碱性溶液。
氧化/还原: 可以使用高锰酸钾等强氧化剂或氢化铝锂等还原剂。
主要产品
水解: 生成莨菪碱和托品酸。
取代: 根据所用亲核试剂,产生各种取代衍生物。
科学研究应用
Primary Applications
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma Management
- Palliative Care
- Neuroprotective Effects
Data Table: Clinical Efficacy of this compound
Case Study 1: COPD Management
A study involving 100 COPD patients demonstrated that the combination of this compound and beta-agonists resulted in a 30% improvement in forced expiratory volume (FEV1) compared to beta-agonist therapy alone over a 12-week period.
Case Study 2: Asthma Exacerbation
In a clinical trial with 50 asthma patients experiencing acute exacerbations, the administration of this compound alongside standard treatment led to a significant reduction in the need for systemic corticosteroids and emergency interventions.
Case Study 3: Palliative Care
A retrospective analysis of 30 palliative care patients showed that those treated with this compound experienced a marked decrease in drooling, contributing to enhanced comfort during end-of-life care.
作用机制
溴化异丙托品一水合物通过阻断气道中的毒蕈碱乙酰胆碱受体 (mAChRs) 来发挥作用。这种抑制阻止乙酰胆碱与这些受体结合,而这些受体通常会导致支气管收缩。通过阻断这种作用,该化合物诱导支气管扩张,从而改善气流并缓解呼吸系统疾病的症状。
相似化合物的比较
类似化合物
溴化噻托溴: 另一种用于类似适应症的毒蕈碱受体拮抗剂,但作用时间更长。
溴化阿克利丁: 一种具有类似机制但药代动力学特性不同的新型化合物。
溴化格隆溴铵: 用于治疗 COPD,具有不同的受体结合特征。
独特性
溴化异丙托品一水合物因其对 M1、M2 和 M3 毒蕈碱受体的特异性结合亲和力而具有独特性,其 IC50 值分别为 2.9 nM、2.0 nM 和 1.7 nM 。这种广泛的受体亲和力使其在治疗一系列呼吸系统疾病方面有效,并且作用起效时间相对较短。
生物活性
Ipratropium bromide is a non-selective muscarinic antagonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This article explores its biological activity, including its pharmacological effects, mechanisms of action, clinical implications, and case studies that highlight its efficacy and potential adverse effects.
This compound exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This antagonism leads to bronchodilation, reducing airway resistance and improving airflow in patients with obstructive airway diseases. It is important to note that ipratropium does not penetrate the blood-brain barrier effectively, minimizing central nervous system side effects commonly associated with other anticholinergics like atropine .
Pharmacokinetics
This compound is administered via inhalation, allowing for localized effects with minimal systemic absorption. Its pharmacokinetic profile indicates a rapid onset of action, typically within 15 minutes, with peak effects occurring around 1-2 hours post-administration. The drug has a relatively short half-life, necessitating multiple doses throughout the day for sustained therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in clinical settings. A notable study compared this compound with formoterol in COPD patients over three months, revealing that while both medications improved lung function, formoterol demonstrated superior results in terms of forced expiratory volume (FEV1) improvements .
Table 1: Clinical Efficacy Comparison
Treatment | FEV1 Improvement (%) | Dyspnea Score Change | Walking Distance Change (m) |
---|---|---|---|
This compound | 6 (−1–11) | −0.39 | 17.5 (2.2–32.8) |
Formoterol | 7 (1–12) | −0.35 | 19.2 (3.5–34.9) |
Placebo | N/A | −0.08 | 5.1 (−10.9–21.0) |
Adverse Effects
While this compound is generally well-tolerated, it can cause side effects such as dry mouth, dizziness, and urinary retention. A case report highlighted a serious incident involving a patient who experienced acute urinary retention and sinus tachycardia after receiving intravenous this compound combined with salbutamol . This underscores the importance of careful dosing and monitoring during treatment.
Case Study: Paradoxical Bronchospasm
A rare but documented side effect of this compound is paradoxical bronchospasm, where instead of bronchodilation, the drug induces bronchoconstriction. In one case, a young asthmatic patient showed worsening respiratory symptoms despite treatment with ipratropium and salbutamol nebulizers . This phenomenon emphasizes the need for healthcare providers to remain vigilant regarding patient responses to treatment.
Research Findings
Recent research has explored the broader implications of this compound usage beyond its primary indications. A study investigating myocardial injury indicated that ipratropium could exacerbate ischemia/reperfusion injury in cardiac tissue through apoptotic pathways . This finding raises concerns about its use in patients with underlying cardiovascular conditions.
属性
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHKYJURDBRMN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66985-17-9 | |
Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ipratropium bromide exert its bronchodilatory effect?
A: this compound is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]
Q2: What are the downstream effects of this compound binding to muscarinic receptors in the airways?
A: By blocking muscarinic receptors, this compound inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]
Q3: How does the bronchodilatory effect of this compound compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?
A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, this compound exhibits comparable bronchodilation in patients with COPD. [, ]
Q4: Can this compound inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?
A: It is not recommended to mix this compound inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain this compound formulations can negatively impact the activity of dornase alfa. []
Q5: Does the packaging of this compound inhalation solution affect its stability?
A: Studies have shown that the secondary packaging of this compound inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []
Q6: Is this compound effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?
A: Yes, clinical trials have demonstrated that this compound nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]
Q7: Can this compound be used in pediatric patients with asthma?
A: Clinical studies indicate that the combination of this compound and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]
Q8: Is this compound effective in the treatment of acute exacerbations of COPD?
A: Yes, studies show that this compound, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]
Q9: Can this compound provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?
A: Research suggests that this compound can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.
Q10: What are the advantages of administering this compound via nebulizer compared to a metered-dose inhaler (MDI)?
A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []
Q11: Can this compound be administered as a dry powder inhaler?
A: Yes, this compound is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between this compound administered as an aerosol and as a dry powder inhalation. []
Q12: What are the potential side effects of this compound nasal spray?
A: The most commonly reported side effects of this compound nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]
Q13: Are there any concerns regarding the long-term use of this compound?
A: While this compound is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。